molecular formula C13H15IN2O2 B2735629 1-(3-Iodobenzoyl)piperidine-4-carboxamide CAS No. 425613-01-0

1-(3-Iodobenzoyl)piperidine-4-carboxamide

Cat. No.: B2735629
CAS No.: 425613-01-0
M. Wt: 358.179
InChI Key: QJIFXSIPIOFFPZ-UHFFFAOYSA-N
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Description

1-(3-Iodobenzoyl)piperidine-4-carboxamide is a versatile chemical compound used in scientific research . It is known by registry numbers ZINC000001186073 . This compound is available from various suppliers, including A1 BioChem Labs LLC, ChemBridge Corporation, Vitas M Chemical Limited .


Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and 1H NMR . Piperidine derivatives have been found to be potent dopamine reuptake inhibitors .


Molecular Structure Analysis

The molecular structure of this compound is unique and finds applications in drug discovery, medicinal chemistry, and organic synthesis.


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Structure-Activity Relationships

1-(3-Iodobenzoyl)piperidine-4-carboxamide and its derivatives have been extensively studied for their structure-activity relationships, especially in the context of cannabinoid receptor antagonists. Research in this area aims to understand how different chemical modifications impact the compound's affinity and selectivity towards cannabinoid receptors, which is crucial for the development of new pharmacological probes and therapeutic agents. For example, a study demonstrated that the presence of a p-iodophenyl group, a piperidinyl carboxamide, and a 2,4-dichlorophenyl group in the pyrazole ring structure significantly enhances the compound's potency as a cannabinoid receptor antagonist (Lan et al., 1999).

Hydrogen Bonding and Molecular Assembly

The compound's structural elements, particularly the carboxamide group, play a critical role in hydrogen bonding and molecular assembly. This aspect is important for understanding the compound's behavior in various chemical environments and its potential interactions with biological targets. For instance, the study of proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids provided insights into the hydrogen-bonded structures formed by related compounds, which can be applied in the design of molecular assemblies with desired properties (Smith & Wermuth, 2010).

Radiolabeled Ligands for Imaging

Derivatives of this compound, especially those containing radioiodine, have been explored as radiolabeled ligands for imaging cannabinoid CB1 receptors in vivo. This application is significant for both research and clinical purposes, as it allows for the non-invasive study of cannabinoid receptor distribution and activity in the brain, contributing to our understanding of various neurological conditions (Gatley et al., 1996).

Antiproliferative Properties

The compound's derivatives have also been investigated for their antiproliferative properties, particularly as tubulin inhibitors. This research is crucial for the development of new anticancer agents, as tubulin is a key target due to its role in cell division. A study identified a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, demonstrating the potential of this compound derivatives in cancer therapy (Krasavin et al., 2014).

Molecular Interaction Studies

Understanding the molecular interactions of this compound with biological targets, such as the CB1 cannabinoid receptor, is essential for drug design. Studies in this area focus on elucidating the binding modes, conformational preferences, and interaction energies of the compound and its derivatives with the receptor, providing insights into the design of more selective and potent receptor antagonists or agonists (Shim et al., 2002).

Mechanism of Action

Piperidine-4-carboxamide derivatives have been found to be potent dopamine reuptake inhibitors . Synthesized derivatives were also shown to relieve pain and to achieve analgesia in mice . The antibacterial activity of the derivatives was also assessed with the parent against a series of Gram-positive and Gram-negative bacteria .

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Advances in the piperidine field are likely to provide better compounds capable of dealing with resistant strains .

Properties

IUPAC Name

1-(3-iodobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN2O2/c14-11-3-1-2-10(8-11)13(18)16-6-4-9(5-7-16)12(15)17/h1-3,8-9H,4-7H2,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIFXSIPIOFFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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